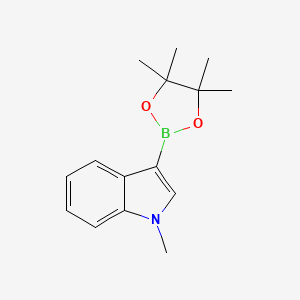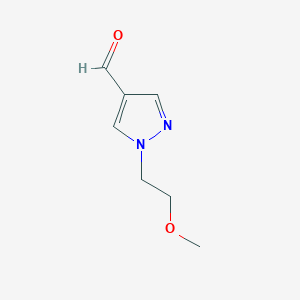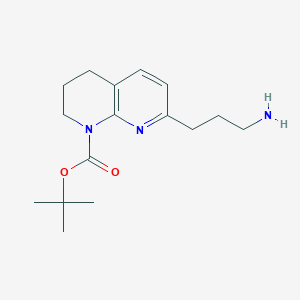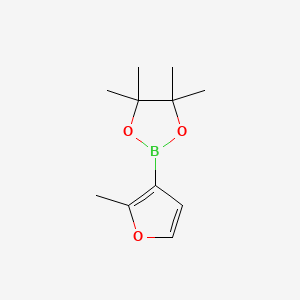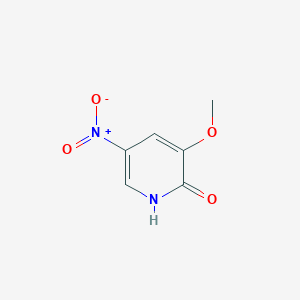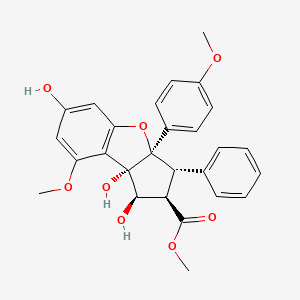
Silvestrol aglycone
Übersicht
Beschreibung
Silvestrol aglycone: is a naturally occurring compound isolated from the plant Aglaia foveolata. It belongs to the flavagline family of natural products, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent anticancer and antiviral properties, making it a promising candidate for therapeutic development .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Silvestrol-Aglykon kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Cyclopenta[b]benzofuran als Ausgangsmaterial, gefolgt von einer Reihe von Reaktionen, darunter Oxidation, Reduktion und Cyclisierung, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren: : Die industrielle Produktion von Silvestrol-Aglykon beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: : Silvestrol-Aglykon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln
Häufige Reagenzien und Bedingungen: : Die gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Alkylierungsmittel (z. B. Methyliodid). Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung organischer Lösungsmittel, um die Reaktionen zu erleichtern .
Hauptsächlich gebildete Produkte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Silvestrol-Aglykon, die weiter modifiziert werden können, um ihre biologische Aktivität oder Stabilität zu verbessern .
Wissenschaftliche Forschungsanwendungen
Chemie: : In der Chemie wird Silvestrol-Aglykon als Modellverbindung zur Untersuchung komplexer organischer Reaktionen und zur Entwicklung neuer Synthesemethoden verwendet .
Biologie: : In der Biologie wird es verwendet, um die Mechanismen der Proteinsynthese und die Rolle eukaryotischer Initiationsfaktoren bei der Translation zu untersuchen .
Medizin: : In der Medizin hat Silvestrol-Aglykon vielversprechende Ergebnisse als Antikrebs- und Antiviralsubstanz gezeigt. Es wurde festgestellt, dass es das Wachstum verschiedener Krebszelllinien hemmt und eine starke Aktivität gegen RNA-Viren wie Coronaviren und Ebolavirus zeigt .
Industrie: : In der pharmazeutischen Industrie wird Silvestrol-Aglykon als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs und Virusinfektionen untersucht .
Wirkmechanismus
Silvestrol-Aglykon übt seine Wirkungen aus, indem es den eukaryotischen Initiationsfaktor 4A (eIF4A) hemmt, einen Schlüsselbestandteil des eukaryotischen Translationsinitiationskomplexes. Durch Bindung an eIF4A stört Silvestrol-Aglykon die Zusammenlagerung des eIF4F-Komplexes und hemmt damit die Initiation der Proteinsynthese. Dies führt zur bevorzugten Hemmung der Translation von malignitätsbezogenen mRNAs, was zu einer verringerten Proliferation und einer erhöhten Apoptose von Krebszellen führt .
Wirkmechanismus
Silvestrol aglycone exerts its effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), a key component of the eukaryotic translation initiation complex. By binding to eIF4A, this compound disrupts the assembly of the eIF4F complex, thereby inhibiting the initiation of protein synthesis. This leads to the preferential inhibition of the translation of malignancy-related mRNAs, resulting in decreased proliferation and increased apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen zu Silvestrol-Aglykon gehören Rocaglamad, Episilvestrol und andere Flavagline .
Einzigartigkeit: : Silvestrol-Aglykon ist einzigartig aufgrund seiner hohen Spezifität und Potenz bei der Hemmung von eIF4A, was es zu einem effektiveren Hemmstoff der Proteinsynthese im Vergleich zu anderen Flavaglinen macht. Darüber hinaus zeigt es eine geringe Zytotoxizität in Säugetierzellen, was es zu einer sichereren Option für die therapeutische Entwicklung macht .
Eigenschaften
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLOONIBWUNKDH-PXIJUOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70636037 | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960365-65-5 | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane](/img/structure/B1593151.png)
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)


